molecular formula C20H21NO2 B5724682 N-(2,4-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-(2,4-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No. B5724682
M. Wt: 307.4 g/mol
InChI Key: AUEJEISKQTTYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound acts as an inhibitor of the endocannabinoid membrane transporter, which leads to increased levels of endocannabinoids in the brain.

Mechanism of Action

N-(2,4-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide acts as an inhibitor of the endocannabinoid membrane transporter, which leads to increased levels of endocannabinoids in the brain. Endocannabinoids are naturally occurring compounds that bind to cannabinoid receptors in the brain and have a variety of physiological effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have a variety of physiological effects, including analgesic and anti-inflammatory effects. It has also been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its ability to inhibit the endocannabinoid membrane transporter and its potential therapeutic applications. However, it also has limitations, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on N-(2,4-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, including further studies on its potential therapeutic applications in pain, inflammation, and neurodegenerative diseases. Additionally, research could focus on developing more specific inhibitors of the endocannabinoid membrane transporter, as well as investigating the potential side effects of N-(2,4-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide and other similar compounds.

Synthesis Methods

N-(2,4-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can be synthesized by reacting 2,4-dimethylphenylamine with 3,5,6-trimethyl-2-hydroxybenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

N-(2,4-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in a variety of conditions, including pain, inflammation, and neurodegenerative diseases. It has been shown to have analgesic effects in animal models of pain, and it has also been studied for its potential anti-inflammatory effects.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-11-6-7-17(14(4)8-11)21-20(22)19-15(5)16-9-12(2)13(3)10-18(16)23-19/h6-10H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEJEISKQTTYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

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